molecular formula C40H36O5P2 B11105353 1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene CAS No. 70975-13-2

1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B11105353
CAS No.: 70975-13-2
M. Wt: 658.7 g/mol
InChI Key: ZBDFWKXHTSOGJD-UHFFFAOYSA-N
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Description

1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene is a complex organic compound with the molecular formula C₄₀H₃₆O₅P₂. It is characterized by the presence of multiple diphenylphosphoryl groups and ethoxy linkages, making it a unique molecule in the field of organic chemistry .

Preparation Methods

The synthesis of 1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene involves several steps:

    Starting Materials: The synthesis begins with the preparation of diphenylphosphoryl chloride and 2-(2-diphenylphosphorylphenoxy)ethanol.

    Reaction Conditions: The reaction typically occurs under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Synthetic Route: The diphenylphosphoryl chloride reacts with 2-(2-diphenylphosphorylphenoxy)ethanol in the presence of a base to form the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming stable complexes that can catalyze various chemical reactions. The pathways involved include coordination chemistry and redox reactions, where the compound can donate or accept electrons, leading to the formation of reactive intermediates .

Comparison with Similar Compounds

1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene can be compared with similar compounds such as:

    1,5-Bis[2-(diphenylphosphinyl)phenoxy]-3-oxapentane: This compound has a similar structure but differs in the length and connectivity of the ethoxy linkages.

    Diphenylphosphoryl chloride: A simpler compound used as a starting material in the synthesis of more complex phosphine derivatives.

    2-(2-Diphenylphosphorylphenoxy)ethanol: Another related compound used in the synthesis of this compound.

The uniqueness of this compound lies in its multiple diphenylphosphoryl groups and ethoxy linkages, which provide it with distinct chemical properties and reactivity.

Properties

CAS No.

70975-13-2

Molecular Formula

C40H36O5P2

Molecular Weight

658.7 g/mol

IUPAC Name

1-diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene

InChI

InChI=1S/C40H36O5P2/c41-46(33-17-5-1-6-18-33,34-19-7-2-8-20-34)39-27-15-13-25-37(39)44-31-29-43-30-32-45-38-26-14-16-28-40(38)47(42,35-21-9-3-10-22-35)36-23-11-4-12-24-36/h1-28H,29-32H2

InChI Key

ZBDFWKXHTSOGJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OCCOCCOC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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